molecular formula C18H18N2O2 B7791887 C18H18N2O2

C18H18N2O2

Cat. No.: B7791887
M. Wt: 294.3 g/mol
InChI Key: ZFSNTFPQIWKXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methylimidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound are known to block γ-aminobutyric acid receptors, leading to sedative and hypnotic effects . Other derivatives may inhibit enzymes or interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, zolpidem is widely used as a hypnotic agent, while alpidem has anxiolytic properties. The unique structure of 2-[2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-6-7-14(9-13(11)3)17-15(10-16(21)22)20-8-4-5-12(2)18(20)19-17/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSNTFPQIWKXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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